molecular formula C10H13N3O B1373968 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile CAS No. 1250850-96-4

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile

Cat. No.: B1373968
CAS No.: 1250850-96-4
M. Wt: 191.23 g/mol
InChI Key: RDQNCXDGOXHSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes or on skin or clothing, and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-(dimethylamino)ethanol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQNCXDGOXHSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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